![molecular formula C16H15N3O2S2 B2847586 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide CAS No. 2034322-39-7](/img/structure/B2847586.png)

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

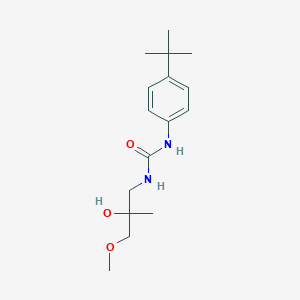

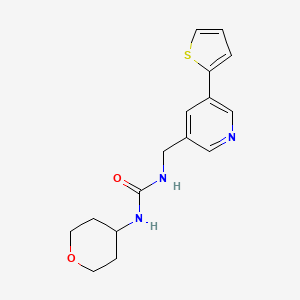

“N-([2,4’-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide” is a complex organic compound. It likely contains a bipyridine moiety, which is a type of organic compound with the formula (C5H4N)2 . Bipyridines are colorless solids that are soluble in organic solvents . They are mainly used as precursors to N, N ′-dimethyl-4,4′-bipyridinium, known as paraquat .

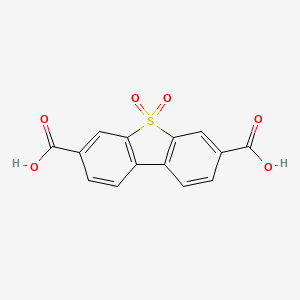

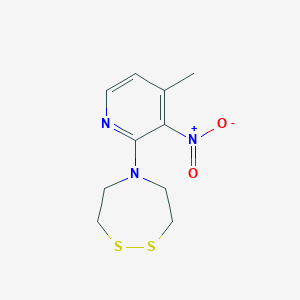

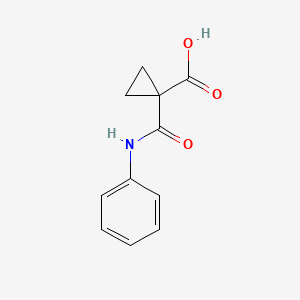

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Bipyridine, for instance, is a heterocyclic compound with two pyridine rings linked to each other .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Bipyridine derivatives are known to undergo various types of reactions, including redox reactions and precipitation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bipyridine derivatives, for instance, have unique properties such as redox activity and electrochromic aptitude .

Applications De Recherche Scientifique

Biologically Active Molecules

Bipyridine and its derivatives are used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of drugs and other bioactive compounds.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . They can coordinate with metal centers, which is crucial in many catalytic reactions.

Photosensitizers

Bipyridine compounds can act as photosensitizers . They can absorb light and transfer the energy to other molecules, which is useful in photodynamic therapy and solar energy conversion.

Viologens

Viologens are a class of compounds that are derivatives of 4,4’-bipyridine . They exhibit interesting electrochemical properties and are used in electrochromic devices, redox flow batteries, and molecular electronics.

Supramolecular Structures

Bipyridine derivatives are used in the construction of supramolecular structures . They can form complex structures through non-covalent interactions, which are useful in nanotechnology and materials science.

Precursors for Nitrogen-Doped Porous Carbons

A novel pyridine-containing metal-organic framework (MOF) was directly carbonized at different temperatures to produce nitrogen-doped porous carbons (NPCs) . The as-prepared porous carbons were characterized and showed high-performance capacitive behavior .

Electrochemical Capacitors

Nitrogen-doped porous carbons (NPCs) have received substantial attention for their rising applications, such as electrochemical capacitors . They exhibit high specific capacitance and excellent cycling stability.

Catalyst Supports

NPCs are also used as catalyst supports . They can enhance the dispersion of active sites and improve the stability of catalysts, which is beneficial in various catalytic reactions.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-12-2-3-16(22-12)23(20,21)19-11-13-4-9-18-15(10-13)14-5-7-17-8-6-14/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBQFDHQWXSSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)

![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)

![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)

![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/no-structure.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}cyclohexanecarboxamide](/img/structure/B2847522.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2847525.png)